molecular formula C20H18FN3OS B2859170 4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899957-87-0

4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2859170
CAS RN: 899957-87-0
M. Wt: 367.44
InChI Key: KNPJNVNWKDYXNC-UHFFFAOYSA-N
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Description

4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C20H18FN3OS and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the anticancer potential of fluoro substituted compounds, similar to the one . For instance, novel fluoro substituted benzo[b]pyran compounds showed significant anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine (A. G. Hammam et al., 2005). Similarly, fluorinated coumarin–pyrimidine hybrids exhibited significant cytotoxicity against human lung carcinoma and adenocarcinoma mammary gland cell lines, with some compounds showing activity comparable or superior to Cisplatin (K. M. Hosamani, D. Reddy, H. C. Devarajegowda, 2015).

Antimicrobial and Antifungal Activity

Research has also explored the antimicrobial and antifungal applications of related compounds. Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors, showing promise in antituberculosis activity and low cytotoxicity (V. U. Jeankumar et al., 2013). Another study synthesized new thieno[2,3-d]pyrimidin-4(3H)-one derivatives displaying significant antibacterial and antifungal activities, particularly against Candida fungus species, indicating their potential as antimicrobial agents (B. Kahveci et al., 2020).

Antitubercular Activity

Compounds with a fluorobenzyl component have been investigated for their antitubercular properties. A study on benzocoumarin-pyrimidine hybrids revealed potent antitubercular activity, with compounds exhibiting low cytotoxicity and the ability to cleave DNA, suggesting their use as antitubercular agents (D. Reddy, K. M. Hosamani, H. C. Devarajegowda, 2015).

Antimalarial Activity

Novel pyrido[1,2-a]pyrimidin-4-ones were synthesized and showed moderate antimalarial activity against the chloroquine-sensitive Pf 3D7 strain of Plasmodium falciparum, providing a basis for further development of antimalarial agents (U. Mane et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have shown significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis in humans and bovines, respectively.

Mode of Action

It’s known that the compound exhibits antimycobacterial activity . This suggests that it may interact with key enzymes or proteins in the mycobacteria, inhibiting their function and leading to bacterial death.

Biochemical Pathways

Given its antimycobacterial activity, it’s likely that it interferes with essential biochemical pathways in mycobacteria, such as cell wall synthesis or energy metabolism .

Result of Action

It’s known that the compound exhibits antimycobacterial activity , suggesting that it may lead to the death of mycobacteria at the cellular level.

properties

IUPAC Name

4-[(3-fluorophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-15-6-3-5-14(11-15)13-26-19-17-8-4-9-18(17)24(20(25)23-19)12-16-7-1-2-10-22-16/h1-3,5-7,10-11H,4,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPJNVNWKDYXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)F)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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